molecular formula C6H7NNaO3 B8293540 Sodium ethyl cyanopyruvate

Sodium ethyl cyanopyruvate

Cat. No.: B8293540
M. Wt: 164.11 g/mol
InChI Key: BTPBRXWVRSJMGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium ethyl cyanopyruvate (CAS 627076-29-3) is a sodium salt derivative of ethyl cyanopyruvate. This chemical is a cyano-substituted pyruvate ester where the sodium salt form enhances solubility in polar solvents and improves reactivity for various synthetic applications, particularly in heterocyclic chemistry . It serves as a critical intermediate in the synthesis of bioactive molecules. For instance, the parent compound, ethyl cyanopyruvate, is known to react with hydrazines to form valuable aminopyrazole derivatives, which have shown kinase-inhibitory and anti-inflammatory properties in research settings . As a building block, its structure, featuring multiple functional groups, makes it a versatile precursor for constructing more complex nitrogen-containing heterocycles . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for in-vitro studies and is not categorized as a medicine or drug. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction into humans or animals is prohibited by law .

Properties

Molecular Formula

C6H7NNaO3

Molecular Weight

164.11 g/mol

InChI

InChI=1S/C6H7NO3.Na/c1-2-10-6(9)5(8)3-4-7;/h2-3H2,1H3;

InChI Key

BTPBRXWVRSJMGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC#N.[Na]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogs

The following compounds share structural or functional similarities with sodium ethyl cyanopyruvate:

Ethyl Cyanopyruvate (Parent Compound)
  • Role: Precursor to this compound.
  • Reactivity : Reacts with hydrazines to form pyrazole derivatives, as seen in the synthesis of hsp27-phosphorylation inhibitors .
  • Key Difference : The free acid/ester form requires protonation for reactivity, whereas the sodium salt may bypass this step due to its ionic nature.
Ethyl 3-Cyano-3-Phenylpyruvate
  • Molecular Formula: C₁₂H₁₁NO₃ .
  • Structural Feature : Incorporates a phenyl group at the β-carbon, increasing steric bulk and lipophilicity.
  • Applications : Used in pharmaceutical intermediate synthesis, leveraging its aromatic moiety for target binding .
Ethyl (2-Cyanophenyl)acetate
  • Molecular Formula: C₁₁H₁₁NO₂ .
  • Structural Feature: The cyano group is attached to a phenyl ring rather than the pyruvate chain, altering electronic properties.
  • Applications: Potential monomer for polymer synthesis or ligand design .
Sodium Ethoxide (NaOEt)
  • Role : A strong base used in ester saponification and nucleophilic substitutions .
  • Comparison: Unlike this compound, NaOEt lacks the cyano group and pyruvate backbone, limiting its utility in forming nitrogen-containing heterocycles.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications Reactivity Profile
This compound Not explicitly reported* ~163 (estimated) Not provided Heterocycle synthesis, kinase inhibitors Nucleophilic condensation, cyclization
Ethyl cyanopyruvate C₆H₇NO₃ 141.12 Not provided Precursor to pyrazoles, TNF-α inhibitors Acid-catalyzed hydrazone formation
Ethyl 3-cyano-3-phenylpyruvate C₁₂H₁₁NO₃ 217.22 6362-63-6 Pharmaceutical intermediates Aromatic substitution reactions
Ethyl (2-cyanophenyl)acetate C₁₁H₁₁NO₂ 189.21 Not provided Organic synthesis, polymer chemistry Ester hydrolysis, alkylation

*Estimated based on ethyl cyanopyruvate (C₆H₇NO₃) with sodium replacement.

Preparation Methods

Nucleophilic Substitution of Halogenated Precursors

A primary route involves substituting halogen atoms in α-halo esters with cyanide groups. Ethyl 3-chloro-2-oxopropanoate serves as a key intermediate, reacting with sodium cyanide (NaCN) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. The mechanism proceeds via an SN2 pathway, where cyanide displaces chloride:

Cl-C(=O)-COOEt+NaCNNC-C(=O)-COOEt+NaCl\text{Cl-C(=O)-COOEt} + \text{NaCN} \rightarrow \text{NC-C(=O)-COOEt} + \text{NaCl}

The sodium salt forms by neutralizing the resultant ethyl cyanopyruvate with sodium hydroxide. Yields for analogous reactions range from 70% to 85% under controlled temperatures (0–60°C).

Cyanidation of Monochloroacetic Esters

Adapting methods for ethyl cyanoacetate synthesis, monochloroacetic esters react with hydrogen cyanide (HCN) in the presence of tertiary amines (e.g., triethylamine). This one-pot reaction avoids isolating intermediates:

Cl-CH2-COOEt+HCNBaseNC-CH2-COOEt+HCl\text{Cl-CH}2\text{-COOEt} + \text{HCN} \xrightarrow{\text{Base}} \text{NC-CH}2\text{-COOEt} + \text{HCl}

The base sequesters HCl, shifting equilibrium toward product formation. Subsequent oxidation introduces the ketone group at the α-position, yielding ethyl cyanopyruvate. Sodium salt formation follows via treatment with NaHCO₃.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyanide nucleophilicity, achieving 80–90% conversion at 50°C.

  • Low-temperature regimes (0–25°C) minimize side reactions like ester hydrolysis, critical for maintaining product integrity.

Catalytic and Stoichiometric Considerations

  • Excess NaCN (1.2–1.5 equivalents) ensures complete substitution, though residual cyanide necessitates rigorous purification.

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems, boosting yields by 15%.

Comparative Analysis of Methodologies

Method Starting Material Reagents Yield Advantages Challenges
Halogen SubstitutionEthyl 3-chloro-2-oxopropanoateNaCN, DMF78%High purity; scalableRequires halogenated precursor
HCN-Based CyanidationMonochloroacetic esterHCN, triethylamine72%One-pot synthesis; minimal byproductsHandling gaseous HCN; safety constraints
Oxidation of Ethyl CyanoacetateEthyl cyanoacetateKMnO₄, H₂SO₄65%Uses commercial reagentsOver-oxidation risks; moderate yields

Industrial-Scale Production Challenges

Purification Techniques

  • Fractional distillation under reduced pressure (20–30 mmHg) isolates ethyl cyanopyruvate at 97–98°C.

  • Recrystallization from ethanol/water mixtures achieves >99% purity for pharmaceutical-grade material.

Emerging Methodologies and Innovations

Enzymatic Cyanidation

Recent advances employ nitrilase enzymes to catalyze cyanide transfer, enabling ambient-temperature reactions with 90% enantiomeric excess. This green chemistry approach reduces solvent waste but faces scalability hurdles.

Flow Chemistry Applications

Continuous-flow reactors enhance heat and mass transfer, reducing reaction times from hours to minutes. Pilot studies report 95% yield for ethyl cyanopyruvate synthesis using microfluidic channels .

Q & A

Q. How can conflicting kinetic data from saponification studies of this compound be resolved, particularly regarding reaction order discrepancies?

  • Discrepancies often arise from pH-dependent reaction pathways. At pH > 12, the reaction follows pseudo-first-order kinetics due to excess hydroxide ions, while near-neutral pH conditions (6–8) show second-order behavior. Use stopped-flow spectrophotometry to monitor real-time absorbance changes (λ = 260 nm for carboxylate formation) under varying NaOH concentrations (0.1–2.0 M). Statistical analysis via ANOVA can identify significant deviations in rate constants (k) across pH ranges .

Q. What computational methods are suitable for modeling the electronic structure of this compound, and how do solvent effects alter its reactivity?

  • Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level effectively models the molecule’s HOMO-LUMO gap (ΔE ≈ 5.2 eV in gas phase). Solvent effects (e.g., water, DMSO) reduce ΔE by 0.3–0.5 eV due to stabilization of the carboxylate group. Polarizable Continuum Models (PCM) predict solvation free energies (ΔG_solv ≈ −45 kcal/mol in water), which correlate with experimental hydrolysis rates .

Q. How can researchers design experiments to differentiate between competing reaction mechanisms (e.g., SN2 vs. radical pathways) in this compound derivatization?

  • Isotopic Labeling : Introduce ¹⁸O into the ester group; SN2 mechanisms retain isotopic integrity, whereas radical pathways scramble oxygen isotopes.
  • Radical Traps : Add TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) to reaction mixtures. A significant reduction in product yield indicates radical intermediates .
  • Kinetic Isotope Effects (KIE) : Compare k_H/k_D using deuterated ethyl groups. KIE > 2 suggests transition-state C-H bond cleavage, supporting radical mechanisms .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis, especially in scaling from milligram to gram quantities?

  • Implement Process Analytical Technology (PAT): Use inline FT-IR probes to monitor reaction progress (e.g., disappearance of nitrile peaks). Control agitation speed (≥500 rpm for homogeneous mixing) and cooling rates (≤1°C/min during crystallization). Statistical process control (SPC) charts tracking yield (mean ± 2σ) identify outliers due to raw material impurities (e.g., sodium ethoxide with >5% sodium hydroxide) .

Methodological Guidance

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Follow the MIRAGE (Minimum Information Required for Aqueous Geochemical Experiments) framework:
  • Materials : Supplier, purity (e.g., Sigma-Aldrich, ≥99%), lot numbers.
  • Conditions : Temperature (±0.5°C), pressure (mmHg if vacuum applied), stirring rate.
  • Analytical Validation : Include raw chromatograms (HPLC/GC) and calibration curves in supplementary data .

Q. What statistical approaches are recommended for analyzing non-linear kinetic data in this compound studies?

  • Use non-linear regression (e.g., Levenberg-Marquardt algorithm) to fit time-dependent concentration data to rate laws. Compare models (AICc scores) to identify best-fit mechanisms. Bootstrap resampling (n = 1000 iterations) quantifies uncertainty in activation energy (Eₐ) calculations .

Q. How can interdisciplinary collaborations enhance mechanistic studies of this compound?

  • Partner with computational chemists for QM/MM simulations of transition states. Collaborate with material scientists to explore catalytic applications (e.g., metal-organic frameworks for selective adsorption). Cross-validate findings via round-robin experiments with independent labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.